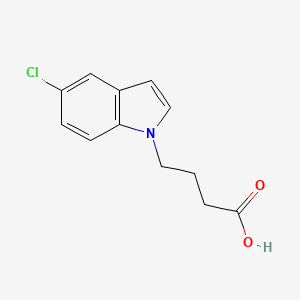

4-(5-chloro-1H-indol-1-yl)butanoic acid

Description

4-(5-Chloro-1H-indol-1-yl)butanoic acid is a synthetic indole derivative characterized by a butanoic acid chain linked to the 1-position of a 5-chloro-substituted indole ring. This compound shares structural similarities with synthetic auxin herbicides (e.g., MCPB, 2,4-DB) , indicating possible applications in plant growth regulation or agrochemical research.

Properties

IUPAC Name |

4-(5-chloroindol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-10-3-4-11-9(8-10)5-7-14(11)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVVALOVWUAIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCCC(=O)O)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1H-indol-1-yl)butanoic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product .

Industrial Production Methods

Industrial production methods for 4-(5-chloro-1H-indol-1-yl)butanoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-1H-indol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen and the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry

4-(5-chloro-1H-indol-1-yl)butanoic acid serves as a building block in the synthesis of more complex indole derivatives. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

This compound is studied for its potential biological activities, including:

- Antimicrobial Properties : Indole derivatives like this one have shown significant antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Research indicates that compounds containing indole structures can inhibit cancer cell proliferation by interacting with specific cellular receptors involved in growth regulation.

Medicine

Ongoing research explores the therapeutic potential of 4-(5-chloro-1H-indol-1-yl)butanoic acid in treating various diseases. Its ability to modulate biological pathways suggests potential applications in drug development for conditions such as cancer and infections .

Industrial Applications

In addition to its scientific research applications, this compound may be utilized in developing new materials and chemical processes within industrial settings. Its unique chemical properties can facilitate advancements in material science and chemical engineering.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indole derivatives, including 4-(5-chloro-1H-indol-1-yl)butanoic acid, against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains.

Case Study 2: Anticancer Research

In vitro studies demonstrated that 4-(5-chloro-1H-indol-1-yl)butanoic acid could induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. These findings suggest its potential as a lead compound for developing anticancer therapies.

Mechanism of Action

The mechanism of action of 4-(5-chloro-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially leading to the modulation of cellular processes . The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Type: The 5-chloro group in the target compound contrasts with bromo (), methoxy (), and phenoxy () analogs. Chloro and bromo enhance lipophilicity, while methoxy/phenoxy groups improve solubility or receptor binding .

- Chain Length: Butanoic acid chains (4 carbons) are optimal for auxin-like activity compared to shorter propanoic/acetic acid derivatives, as seen in synthetic auxins like MCPB .

- Functional Groups : Free carboxylic acids (e.g., target compound) are bioactive, whereas esters () serve as prodrugs with improved membrane permeability .

Physicochemical and Spectroscopic Properties

The table below compares spectral and physicochemical

Insights :

- The target compound’s NMR would likely show a characteristic indole proton (δ 7.5–8.0) and a butanoic acid chain (δ 2.3–2.6 for CH₂ groups).

- LCMS data for similar compounds (e.g., m/z 372.0 for compound 16) suggest reliable mass confirmation methods for indole derivatives .

Biological Activity

4-(5-chloro-1H-indol-1-yl)butanoic acid is a synthetic compound belonging to the indole derivative family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a 5-chloroindole moiety linked to a butanoic acid chain, characterized by the following molecular formula: . The chlorine substituent at the 5th position on the indole ring enhances its electronic properties, influencing its reactivity and interactions with biological targets.

Indole derivatives, including 4-(5-chloro-1H-indol-1-yl)butanoic acid, exhibit their biological effects through various mechanisms:

- Receptor Binding : The compound binds with high affinity to multiple receptors, modulating their activity and influencing cellular processes.

- Biochemical Pathway Interactions : It has been shown to affect pathways involved in inflammation, cancer cell growth inhibition, and antimicrobial activity.

Antimicrobial Properties

Research indicates that 4-(5-chloro-1H-indol-1-yl)butanoic acid possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for some notable pathogens are summarized in the table below:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Salmonella enterica | 4 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 4-(5-chloro-1H-indol-1-yl)butanoic acid has also been explored. Studies have reported cytotoxic effects against several cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. Key findings include:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 2.1 |

| A549 (lung cancer) | 5.9 |

| MCF-7 (breast cancer) | 2.8 |

These results highlight the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological activities of indole derivatives similar to 4-(5-chloro-1H-indol-1-yl)butanoic acid. For instance:

- Study on Antimicrobial Activity : A study published in MDPI demonstrated that indole derivatives exhibited strong antibacterial effects against resistant strains of bacteria, supporting the need for further exploration into their therapeutic applications .

- Anticancer Research : Research published in ACS Publications showed that indole derivatives could inhibit tumor growth in vivo, providing evidence for their use in cancer therapy .

- Mechanisms of Action : A review highlighted how indole derivatives interact with specific enzymes and receptors, influencing pathways related to inflammation and cellular proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.